molecular formula C18H13F3N2O3S B2901711 Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-35-6

Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2901711
CAS RN: 888409-35-6
M. Wt: 394.37
InChI Key: NAXVSFYNTVOQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate is a chemical compound. It is part of a class of compounds known as benzothiazoles, which are heterocyclic compounds with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of similar compounds involves a general and straightforward method for the synthesis of 2-trifluoromethylbenzothiazoles . The procedure involves using trifluoromethylimidoyl chlorides or trifluoromethylthiobenzamides as substrates . The reaction is carried out in DMSO at 110°C . The resulting product is then purified by column chromatography on silica gel .

Scientific Research Applications

Antifungal Applications

This compound has shown potential as an antifungal agent. The presence of the trifluoromethyl group may enhance its ability to inhibit the growth of various fungal species, which could be beneficial in developing treatments for fungal infections .

Medicinal Chemistry

In medicinal chemistry, this molecule could serve as a building block for the synthesis of more complex molecules with potential therapeutic effects. Its unique structure allows for the addition of various substituents, which can lead to the discovery of new drugs.

Material Science

The benzo[d]thiazole moiety is known for its photophysical properties, making it a candidate for use in material science, particularly in the development of organic semiconductors and fluorescent materials .

Agricultural Chemistry

Compounds with benzothiazole structures have been used in agricultural chemistry as precursors for the synthesis of herbicides and pesticides. The specific modifications in this compound could lead to the development of new agrochemicals.

Biochemical Research

This compound can be used in biochemical research to study enzyme-substrate interactions, particularly with enzymes that recognize the benzothiazole ring system. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Analytical Chemistry

Due to its distinct chemical structure, this compound can be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of similar compounds in various samples .

Environmental Science

In environmental science, researchers can study the degradation pathways and environmental impact of this compound, which can inform the development of safer and more eco-friendly chemicals.

Chemical Education

Lastly, this compound can serve as an example in chemical education to illustrate the synthesis and application of heterocyclic compounds, fostering a deeper understanding of organic chemistry among students.

properties

IUPAC Name

ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S/c1-2-26-16(25)11-6-7-13-14(9-11)27-17(22-13)23-15(24)10-4-3-5-12(8-10)18(19,20)21/h3-9H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXVSFYNTVOQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate

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